1,1'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-imidazole)
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Overview
Description
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-imidazole) is a compound that features a fluorene core substituted with two imidazole groups.
Preparation Methods
The synthesis of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-imidazole) typically involves the reaction of 2,7-dibromo-9,9-dimethylfluorene with imidazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the dibromo compound reacts with imidazole in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole groups can be replaced by other nucleophiles.
Coupling Reactions: The fluorene core can undergo further functionalization through coupling reactions, such as the Heck or Sonogashira coupling.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-imidazole) has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the development of new materials with unique optical and electronic properties, such as photoluminescent materials.
Biological Research: It can be used as a fluorescent probe in biological imaging and sensing applications.
Medicinal Chemistry: The imidazole groups in the compound make it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.
Mechanism of Action
The mechanism of action of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-imidazole) involves its interaction with specific molecular targets. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In biological applications, the imidazole groups can interact with proteins and nucleic acids, making it useful in imaging and sensing .
Comparison with Similar Compounds
Similar compounds to 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-imidazole) include:
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: This compound also features a fluorene core but with carbazole groups instead of imidazole.
2,7-Dibromo-9,9-dimethylfluorene: A precursor in the synthesis of various fluorene-based compounds, including the target compound.
The uniqueness of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-imidazole) lies in its combination of fluorene and imidazole, providing a balance of electronic properties and functional versatility .
Properties
Molecular Formula |
C21H18N4 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(7-imidazol-1-yl-9,9-dimethylfluoren-2-yl)imidazole |
InChI |
InChI=1S/C21H18N4/c1-21(2)19-11-15(24-9-7-22-13-24)3-5-17(19)18-6-4-16(12-20(18)21)25-10-8-23-14-25/h3-14H,1-2H3 |
InChI Key |
NPHGFBYVFPAJED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N3C=CN=C3)C4=C1C=C(C=C4)N5C=CN=C5)C |
Origin of Product |
United States |
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